

Technical Support Center: Addressing Variability in TMEM138 Gene Expression Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: T138

Cat. No.: B1662433

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in **T138** (TMEM138) gene expression data.

Frequently Asked Questions (FAQs)

Q1: What is TMEM138 and why is its expression studied?

Transmembrane protein 138 (TMEM138) is a multi-pass transmembrane protein crucial for various biological processes, including cell proliferation, differentiation, and apoptosis.^[1] It plays a significant role in the formation and function of primary cilia, which are sensory organelles involved in cell signaling.^[1] Abnormal expression or mutations in the TMEM138 gene are associated with a range of diseases, most notably the neurodevelopmental disorder Joubert Syndrome.^[1] Additionally, TMEM138 expression has been linked to neurodegenerative diseases, tumors, and spermatogenesis.^[1] Understanding the regulation and expression of TMEM138 is therefore critical for research into these conditions and for the development of potential therapeutic interventions.

Q2: In which human tissues is TMEM138 typically expressed?

TMEM138 RNA is detected in all or many human tissues, indicating a broad expression pattern.^[2] Protein expression is also widespread, with cytoplasmic expression observed in most tissues. Notably, the protein is highly abundant in cilia.^[2]

Q3: What are the known signaling pathways involving TMEM138?

TMEM138 is a key player in cilia-related signaling. It is localized to the ciliary transition zone, a critical gatekeeping region of the cilium.^[1] In photoreceptor cells, TMEM138 is essential for the transport of rhodopsin and interacts with other ciliary proteins such as AHI1 and TMEM231.^[3]^[4]^[5] Studies have also suggested links between TMEM138 and other major signaling pathways, including Notch, Hippo, and MAPK, which are involved in cell proliferation and differentiation.^[1]

Troubleshooting Guides

Variability in qPCR Results for TMEM138

High variability in quantitative polymerase chain reaction (qPCR) data for TMEM138 can be a significant challenge. This guide addresses common issues and provides solutions.

Problem: Inconsistent Ct values between technical replicates.

Potential Cause	Recommended Solution
Pipetting errors	Ensure accurate and consistent pipetting. Use calibrated pipettes and filter tips. Prepare a master mix for all reactions to minimize well-to-well variation.
Poor quality or low quantity of RNA template	Assess RNA integrity using methods like gel electrophoresis or a bioanalyzer. Ensure A260/280 ratios are between 1.8 and 2.0 and A260/230 ratios are above 1.8. Use a consistent amount of high-quality RNA for cDNA synthesis.
Suboptimal primer design	Use validated primer sets for TMEM138. If designing new primers, use software to avoid secondary structures and ensure specificity. Primers should span an exon-exon junction to prevent amplification of genomic DNA.
Inefficient reverse transcription	Optimize the reverse transcription step. Ensure the use of a suitable reverse transcriptase and random hexamers or oligo(dT) primers appropriate for your experimental goals.

Problem: No or very late amplification of TMEM138.

Potential Cause	Recommended Solution
Low TMEM138 expression in the sample	TMEM138 expression levels can vary significantly between cell types and tissues. Increase the amount of template cDNA in the qPCR reaction. Consider using a pre-amplification step if expression is extremely low.
Incorrect qPCR cycling conditions	Optimize the annealing temperature of your primers using a temperature gradient qPCR. Ensure the extension time is sufficient for the amplicon length.
Presence of PCR inhibitors	Inhibitors can be carried over from the RNA extraction process. Re-purify your RNA or dilute your cDNA template to reduce inhibitor concentration.

Problem: Amplification in the No-Template Control (NTC).

Potential Cause	Recommended Solution
Contamination of reagents or workspace	Use dedicated reagents and equipment for qPCR. Work in a clean environment, preferably a PCR hood. Regularly decontaminate surfaces and pipettes with a DNA-removing solution.
Primer-dimer formation	This can occur with suboptimal primer design or high primer concentrations. Perform a melt curve analysis to check for the presence of primer-dimers. If present, redesign primers or optimize primer concentrations.

Variability in RNA Isolation for TMEM138 Expression Analysis

The quality of your RNA is paramount for reliable gene expression analysis. This guide provides tips to minimize variability during RNA isolation.

Problem: RNA degradation.

Potential Cause	Recommended Solution
RNase contamination	RNases are ubiquitous. Wear gloves at all times and use RNase-free tubes, tips, and reagents. Work in a designated RNase-free area. Use an RNase inhibitor during RNA extraction.
Improper sample handling and storage	Process fresh samples immediately after collection. If immediate processing is not possible, stabilize the RNA by either flash-freezing in liquid nitrogen and storing at -80°C, or by using a commercial RNA stabilization solution.

Problem: Low RNA yield.

Potential Cause	Recommended Solution
Incomplete cell or tissue lysis	Choose a lysis method appropriate for your sample type. For tough tissues, mechanical disruption (e.g., homogenization or bead beating) in addition to chemical lysis may be necessary.
Insufficient starting material	Ensure you are starting with a sufficient number of cells or amount of tissue.
Incorrect RNA precipitation	Ensure the correct volume of isopropanol or ethanol is used and that the precipitation is carried out at the appropriate temperature and for a sufficient duration.

Problem: Genomic DNA contamination.

Potential Cause	Recommended Solution
Incomplete removal of genomic DNA during extraction	Perform an on-column DNase digestion during the RNA isolation procedure or a post-extraction DNase treatment.
Designing primers within an exon	Design primers that span an exon-exon junction. This will prevent the amplification of any contaminating genomic DNA.

Data Presentation

Table 1: TMEM138 RNA Expression Levels in Selected Human Tissues

This table summarizes the normalized RNA expression levels (nTPM - normalized Transcripts Per Million) of TMEM138 in various human tissues, based on data from the Human Protein Atlas.

Tissue	nTPM
Testis	46.9
Fallopian tube	28.5
Brain	15.3
Kidney	13.1
Lung	11.8
Heart	8.5
Liver	7.2
Muscle	6.4

Table 2: TMEM138 Protein Expression Levels in Selected Human Tissues

This table provides a summary of the protein expression levels of TMEM138 in different human tissues, as determined by immunohistochemistry from the Human Protein Atlas.

Tissue	Staining Level	Location
Testis	High	Cytoplasmic/membranous in cells in seminiferous ducts
Fallopian tube	High	Strong cytoplasmic and ciliary staining in glandular cells
Brain (Cerebral cortex)	Medium	Cytoplasmic positivity in neuronal and glial cells
Kidney	Medium	Cytoplasmic positivity in tubules
Lung	Medium	Cytoplasmic positivity in respiratory epithelial cells
Heart muscle	Low	Cytoplasmic positivity in myocytes
Liver	Low	Cytoplasmic positivity in hepatocytes
Skeletal muscle	Low	Cytoplasmic positivity in myocytes

Experimental Protocols

Protocol: Quantitative Real-Time PCR (qPCR) for TMEM138 mRNA Quantification

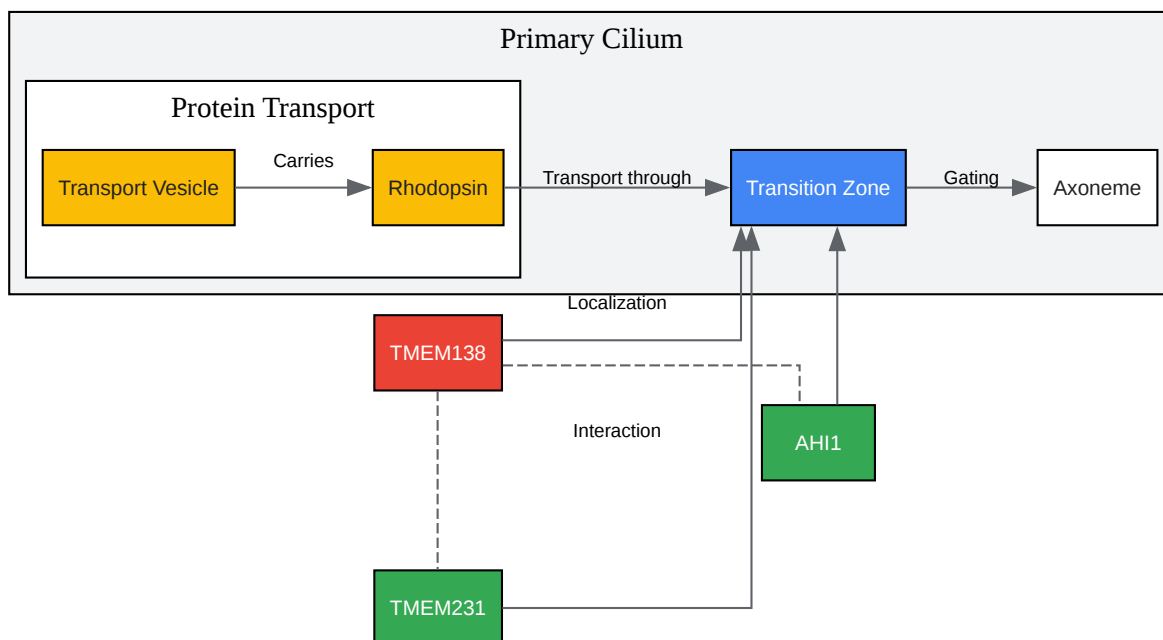
This protocol provides a general workflow for quantifying TMEM138 mRNA levels. Optimization may be required for specific cell types or tissues.

- **RNA Isolation:** Isolate total RNA from cells or tissues using a reputable commercially available kit, following the manufacturer's instructions. Include an on-column DNase digestion step to remove genomic DNA. Assess RNA quality and quantity.
- **cDNA Synthesis:** Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with a blend of oligo(dT) and random hexamer primers.

- qPCR Reaction Setup:
 - Prepare a master mix containing a qPCR SYBR Green master mix, forward and reverse primers for TMEM138 (and a reference gene), and nuclease-free water.
 - Aliquot the master mix into qPCR plate wells.
 - Add diluted cDNA to each well.
 - Include no-template controls (NTCs) for each primer set.
 - Run technical triplicates for each sample.
- qPCR Cycling:
 - Perform an initial denaturation step (e.g., 95°C for 2 minutes).
 - Follow with 40 cycles of denaturation (e.g., 95°C for 15 seconds) and a combined annealing/extension step (e.g., 60°C for 1 minute).
 - Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
- Data Analysis:
 - Determine the cycle threshold (Ct) for each reaction.
 - Normalize the Ct value of TMEM138 to the Ct value of a stable reference gene (e.g., GAPDH, ACTB).
 - Calculate the relative expression of TMEM138 using the $\Delta\Delta C_t$ method.

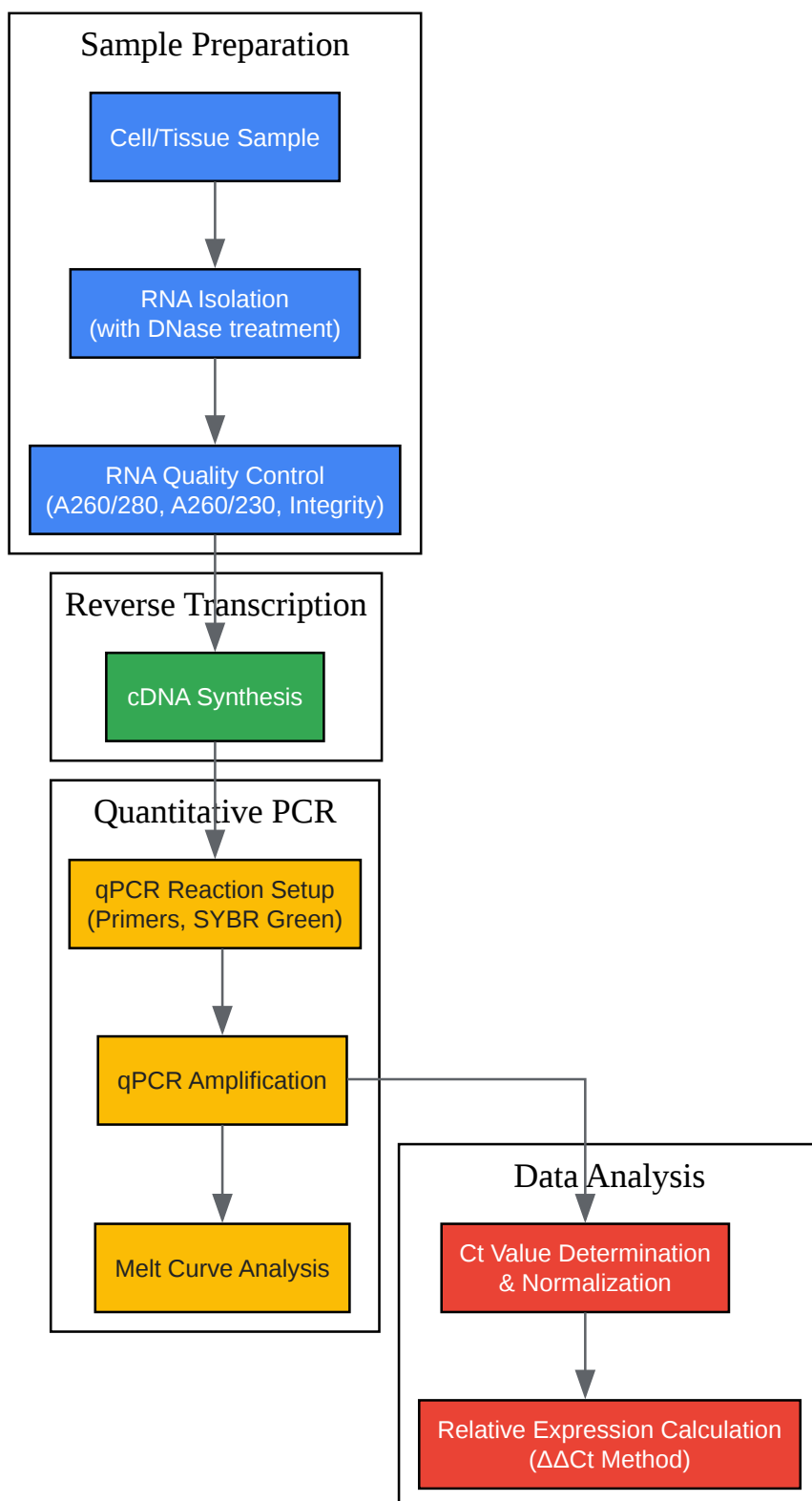
Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams



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Caption: TMEM138 localization and function in ciliary protein transport.



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Caption: Experimental workflow for quantifying TMEM138 mRNA expression.

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- To cite this document: BenchChem. [Technical Support Center: Addressing Variability in TMEM138 Gene Expression Data]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1662433#addressing-variability-in-t138-tmem138-gene-expression-data>]

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